![molecular formula C14H13N3O3 B1445890 4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide CAS No. 2004659-84-9](/img/structure/B1445890.png)
4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide
Overview
Description
4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide (4-FAPMPC) is an organic compound that is used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2015, and has become an increasingly popular choice for researchers due to its unique properties and potential uses.
Scientific Research Applications
Corrosion Inhibition
A study explored the effectiveness of Schiff bases, similar in structure to "4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide," as corrosion inhibitors on mild steel surfaces in acidic environments. The research demonstrated that these compounds form protective films on the steel, significantly reducing corrosion. Molecular dynamics simulations and density functional theory calculations supported these findings, highlighting the potential of such compounds in corrosion prevention applications (Murmu et al., 2019).
Chemical Synthesis and Modification
Another study focused on the chemical modification of pyridine moieties to enhance the analgesic properties of certain compounds. By altering the position of the methyl group within the pyridine nucleus, researchers aimed to optimize the biological activity of these molecules. This research sheds light on the chemical versatility and potential therapeutic applications of pyridine-based compounds (Ukrainets et al., 2015).
Fluorescent Sensing
Research into hydrazone compounds related to "4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide" has demonstrated their ability to selectively detect Al3+ ions through a fluorescence "turn on" response. This capability is particularly relevant for environmental monitoring and biological applications, where the detection of specific metal ions is critical (Rahman et al., 2017).
Polymer Science
A study on the synthesis of polyamides and poly(amide-imide)s from bis(4-aminophenoxy) benzonitrile demonstrates the application of related compounds in creating high-performance materials. These polymers exhibit excellent thermal stability and solubility in polar organic solvents, making them suitable for advanced material applications (Saxena et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 4-(4-Formamidophenoxy)-N-methylpicolinamide are kinases such as Raf, VEGFR (vascular endothelial growth factor receptor), and PDGFR (platelet-derived growth factor receptor) . These kinases play a crucial role in multiple signaling pathways involved in tumor growth and angiogenesis .
Mode of Action
4-(4-Formamidophenoxy)-N-methylpicolinamide interacts with its targets by inhibiting the activity of these kinases . This disruption in the signaling pathways helps slow down cancer cell proliferation and reduce the growth of blood vessels that supply tumors .
Biochemical Pathways
The compound affects the Raf/MEK/ERK pathway and the VEGFR and PDGFR pathways . These pathways are critical for cell division and growth, and their disruption leads to the inhibition of tumor growth and angiogenesis .
Pharmacokinetics
Similar compounds are typically administered orally in tablet form
Result of Action
The molecular and cellular effects of 4-(4-Formamidophenoxy)-N-methylpicolinamide’s action include slowed cancer cell proliferation and reduced growth of blood vessels that supply tumors . This leads to the inhibition of tumor growth and angiogenesis .
properties
IUPAC Name |
4-(4-formamidophenoxy)-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-15-14(19)13-8-12(6-7-16-13)20-11-4-2-10(3-5-11)17-9-18/h2-9H,1H3,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEOAANKOPAKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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